1-Benzyl-2-(thiophen-2-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NS |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
1-benzyl-2-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C15H17NS/c1-2-6-13(7-3-1)12-16-10-4-8-14(16)15-9-5-11-17-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |
InChI Key |
IDPGHBMSPZYCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyl 2 Thiophen 2 Yl Pyrrolidine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For 1-Benzyl-2-(thiophen-2-yl)pyrrolidine, the primary disconnections are identified at the C-N and C-C bonds of the pyrrolidine (B122466) ring.
A primary retrosynthetic disconnection of the N-benzyl bond (C-N bond) simplifies the target molecule to 2-(thiophen-2-yl)pyrrolidine (B129391) and a benzylating agent, such as benzyl (B1604629) bromide. This is a common and often straightforward final step in the synthesis.
A more fundamental disconnection involves the C2-thiophene bond, which leads to a pyrrolidine precursor and a thiophene (B33073) synthon. Alternatively, breaking the bonds of the pyrrolidine ring itself suggests acyclic precursors that can be cyclized. A key strategy involves the disconnection of the N1-C5 and C4-C5 bonds, pointing towards a precursor like a γ-amino ketone or a related derivative, which can be formed from a Michael addition or similar reaction. This approach is central to building the pyrrolidine core with the desired substitution pattern.
Development of Convergent Synthetic Routes
Convergent synthesis is an approach that prepares separate fragments of a molecule and then joins them together in the final stages. This strategy is often more efficient than a linear synthesis where the main carbon chain is built up step-by-step.
Stereoselective Approaches to Pyrrolidine Ring Formation
The stereoselective formation of the 2-substituted pyrrolidine ring is a critical aspect of the synthesis. One effective method involves the cyclization of acyclic precursors where the stereochemistry can be controlled. For instance, the reduction of a cyclic imine precursor can be influenced by chiral catalysts or substituents to favor one stereoisomer.
Another powerful approach is the use of [3+2] cycloaddition reactions between an azomethine ylide and an alkene. This method can create multiple stereocenters in a single step with a high degree of control. The diastereoselectivity of such cycloadditions can be very high, allowing for the synthesis of densely substituted pyrrolidines.
A particularly relevant method for the synthesis of 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor-acceptor (D-A) cyclopropanes with amines. These pyrrolidin-2-ones can then be reduced to the corresponding pyrrolidines. The reaction of dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate with benzylamine (B48309) in the presence of a Lewis acid catalyst can form the N-benzyl-5-(thiophen-2-yl)pyrrolidin-2-one precursor. Subsequent reduction of the lactam carbonyl group would yield the target this compound.
Introduction of the Thiophene Moiety
The introduction of the thiophene group at the 2-position of the pyrrolidine ring can be achieved at different stages of the synthesis. In a convergent approach, a thiophene-containing building block can be used from the outset. For example, the aforementioned synthesis using a 2-(thiophen-2-yl)cyclopropane derivative incorporates the thiophene moiety early in the synthetic sequence.
Alternatively, the thiophene ring can be introduced via nucleophilic addition to a pyrrolidine-based electrophile. For instance, the generation of an N-acyliminium ion from a suitable precursor, such as a 5-alkoxypyrrolidin-2-one, allows for the addition of a thiophene-based organometallic reagent like 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent. This approach offers flexibility in the choice of the thiophene component.
N-Benzylation Strategies
The final step in many synthetic routes to this compound is the N-benzylation of the 2-(thiophen-2-yl)pyrrolidine intermediate. This is typically achieved through nucleophilic substitution with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and yield.
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Potassium Carbonate | Acetonitrile | Reflux | 85-95 |
| Triethylamine | Dichloromethane | Room Temperature | 80-90 |
| Sodium Hydride | Tetrahydrofuran | 0 to RT | 75-85 |
Alternatively, reductive amination can be employed. This involves reacting 2-(thiophen-2-yl)pyrrolidine with benzaldehyde (B42025) in the presence of a reducing agent. This method is often mild and provides high yields of the desired N-benzylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.
Enantioselective Synthesis of Chiral this compound
The development of enantioselective syntheses is crucial for accessing single enantiomers of chiral molecules. For this compound, this can be achieved through various asymmetric strategies.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.
A plausible enantioselective synthesis of this compound could employ an Evans oxazolidinone auxiliary. For example, an N-acyloxazolidinone could undergo a diastereoselective Michael addition to an appropriate acceptor, setting the stereocenter that will become the 2-position of the pyrrolidine ring. Subsequent cyclization and removal of the chiral auxiliary would provide an enantiomerically enriched 2-(thiophen-2-yl)pyrrolidine precursor.
Another well-established class of chiral auxiliaries are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones. An acyclic ketone precursor could be converted to its SAMP or RAMP hydrazone, followed by a diastereoselective alkylation or addition reaction to introduce the thiophene-containing fragment. Subsequent cyclization and removal of the auxiliary would lead to the chiral pyrrolidine. The effectiveness of these auxiliaries is demonstrated in the table below, showing typical diastereomeric excesses achieved in related alkylation reactions.
| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | Michael Addition | >95% |
| SAMP/RAMP Hydrazone | α-Alkylation | >90% |
These chiral auxiliary-based methods provide reliable routes to enantiomerically pure 2-substituted pyrrolidines, which can then be N-benzylated to afford the final target molecule in high enantiopurity.
Asymmetric Catalytic Methodologies for Pyrrolidine Core Construction
The construction of the chiral pyrrolidine ring is a key challenge in the synthesis of 2-substituted pyrrolidines. Asymmetric catalysis provides powerful tools to achieve high enantioselectivity, often through the use of chiral metal complexes or organocatalysts.
One of the most effective and atom-economical methods for synthesizing polysubstituted pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides. unife.itacs.org In this approach, an azomethine ylide is generated in situ and reacts with an alkene dipolarophile to form the five-membered pyrrolidine ring with control over up to four new stereogenic centers. unife.itacs.org Recent advancements have utilized iridium-catalyzed reductive generation of azomethine ylides from tertiary amides. This method proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various aryl and heteroaryl amides. unife.itacs.org For the synthesis of a 1-benzyl-2-heteroaryl pyrrolidine, increasing the steric bulk on the amide nitrogen, such as using a benzyl group, has been shown to improve diastereocontrol. acs.org
Another powerful strategy involves the synergistic use of a chiral Lewis acid and an achiral palladium catalyst. This dual catalytic system has been successfully applied in the enantioselective benzylation of imine esters, which are precursors to α-amino acids. nih.gov This methodology could be adapted for the asymmetric synthesis of the target molecule, where the chiral Lewis acid activates the azomethine ylide for a highly enantioselective reaction with a benzylating agent coordinated to the palladium catalyst.
The table below summarizes representative catalytic systems applicable to the asymmetric construction of substituted pyrrolidine cores.
| Catalyst System | Reaction Type | Key Features | Representative Yield | Representative Enantioselectivity (ee) |
| Iridium (Vaska's Complex) | Reductive [3+2] Cycloaddition | Mild conditions, broad amide scope, good diastereocontrol. unife.itacs.org | Good to Excellent | Good to Excellent |
| Chiral Lewis Acid / Palladium | Synergistic Catalysis | Enantioselective C-H alkylation/arylation of amides. organic-chemistry.org | Satisfactory | Excellent |
| Chiral Amine-Iridacycle Complex | Borrowing Hydrogen Annulation | Direct synthesis from diols and primary amines. organic-chemistry.org | Good to Excellent | High |
Enzymatic Resolution and Biocatalytic Pathways
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing enantiopure compounds. Two primary strategies are employed: the direct asymmetric synthesis of the target molecule and the resolution of a racemic mixture.
A direct biocatalytic approach for synthesizing chiral 2-substituted pyrrolidines utilizes transaminases (TAs). nih.govacs.org This method involves the stereoselective amination of a prochiral ω-chloro-ketone precursor. The enzyme catalyzes the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone, forming a chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to yield the desired enantiomerically pure pyrrolidine. nih.govacs.org By selecting either an (R)-selective or (S)-selective transaminase, both enantiomers of the target compound can be accessed with very high enantiomeric excess. nih.govacs.org This strategy has been successfully applied to synthesize various 2-arylpyrrolidines, achieving analytical yields up to 90% and enantiomeric excesses greater than 99.5%. nih.govacs.org
Table: Transaminase-Catalyzed Synthesis of Chiral 2-Arylpyrrolidines
| Substrate | Enzyme | Product Enantiomer | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 5-Chloro-1-phenylpentan-1-one | (R)-selective TA | (R)-2-Phenylpyrrolidine | High | >99.5% |
| 5-Chloro-1-phenylpentan-1-one | (S)-selective TA | (S)-2-Phenylpyrrolidine | High | >99.5% |
| 5-Chloro-1-(p-chlorophenyl)pentan-1-one | (R)-selective TA | (R)-2-(p-Chlorophenyl)pyrrolidine | 84% (isolated) | >99.5% |
Data derived from studies on analogous 2-substituted pyrrolidines. nih.govacs.org
Alternatively, enzymatic kinetic resolution (EKR) can be used to separate a racemic mixture of a suitable precursor. mdpi.comnih.gov In this process, an enzyme, typically a lipase (B570770), selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester precursor at a much faster rate than the other. mdpi.com This leaves one enantiomer unreacted and the other transformed into a new compound, allowing for their separation. For instance, a racemic N-benzyl-2-pyrrolidinemethanol could be resolved using a lipase and an acyl donor. The enzyme would selectively acylate one enantiomer, and the resulting ester and the unreacted alcohol enantiomer could then be separated. While the theoretical maximum yield for the desired enantiomer is 50%, this method is highly effective for obtaining compounds with high enantiopurity. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itresearchgate.net This is achieved through principles such as atom economy, use of renewable resources, and avoidance of hazardous solvents.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as cycloadditions and domino reactions, are inherently "greener" as they generate minimal waste. mdpi.com The previously mentioned [3+2] cycloaddition for pyrrolidine synthesis is an excellent example of an atom-economical reaction, as all atoms from the azomethine ylide and the alkene are incorporated into the final product. unife.itacs.org
Solvent-free reactions further enhance the environmental profile of a synthesis by eliminating the use of volatile organic compounds, which are often toxic and difficult to recycle. rsc.orgresearchgate.net Many organic reactions, including the synthesis of pyrrolidine derivatives, can be performed under solvent-free conditions, often with the aid of microwave irradiation or mechanochemical methods like grinding. researchgate.netmdpi.com For example, the enantioselective direct aldol (B89426) reaction to form precursors for pyrrolidine-based organocatalysts has been successfully conducted under solvent-free conditions, aligning with green chemistry principles. mdpi.com A similar approach could be envisioned for key steps in the synthesis of this compound.
The transition from petrochemical-based feedstocks to renewable, biomass-derived resources is a cornerstone of sustainable chemistry. nih.govacs.org The core structure of pyrrolidine can be synthesized from platform chemicals derived from biomass. For example, levulinic acid, which is readily produced from lignocellulosic biomass, can be converted into N-substituted-5-methyl-2-pyrrolidones through reductive amination. researchgate.net Similarly, succinate, which can be produced via fermentation of sugars, is a viable precursor for pyrrolidones. pnnl.govosti.gov While requiring further chemical modification to yield this compound, these pathways demonstrate the potential to source the fundamental pyrrolidine ring from renewable materials.
Table: Pyrrolidine Precursors from Renewable Feedstocks
| Renewable Feedstock | Platform Chemical | Pyrrolidine-related Intermediate |
|---|---|---|
| Lignocellulosic Biomass | Levulinic Acid | N-Alkyl-5-methyl-2-pyrrolidones researchgate.net |
| Sugars (via fermentation) | Succinate | N-Methyl-2-pyrrolidone pnnl.govosti.gov |
The development of sustainable catalytic systems is also critical. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. Furthermore, catalysts based on earth-abundant metals are preferred over those using rare and precious metals. Research into efficient catalytic systems for converting biomass into valuable chemicals is an active and vital area for advancing green chemistry in the synthesis of complex molecules. nih.govresearchgate.net
Investigation of Chemical Reactivity and Functionalization Pathways of 1 Benzyl 2 Thiophen 2 Yl Pyrrolidine
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is a π-excessive heteroaromatic system, which makes it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). The substitution pattern is dictated by the existing 2-yl-pyrrolidine substituent. As an alkyl-type substituent, it acts as an activating group, directing incoming electrophiles to the C5 and C3 positions. Due to reduced steric hindrance and superior stabilization of the cationic intermediate (the Wheland intermediate), electrophilic attack is strongly favored at the C5 position.
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to proceed regioselectively at the C5 position under appropriate conditions.
Halogenation: Bromination and chlorination can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in solvents such as acetic acid or chloroform. These reactions typically proceed readily at or below room temperature.
Nitration: Nitration of activated thiophenes requires milder conditions than those used for benzene to avoid oxidation and polysubstitution. A common and effective reagent is nitric acid in acetic anhydride (B1165640), which is expected to yield the 5-nitro derivative.
Friedel-Crafts Acylation: The introduction of an acyl group, a key transformation for creating carbon-carbon bonds, can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst. To avoid the harsh conditions associated with catalysts like aluminum chloride, which can cause polymerization of the thiophene ring, milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are preferred. The reaction is expected to produce the 5-acyl-substituted product with high selectivity.
| Reaction | Reagent(s) | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CHCl₃ | 1-Benzyl-2-(5-bromothiophen-2-yl)pyrrolidine |
| Nitration | HNO₃ / Acetic Anhydride | 1-Benzyl-2-(5-nitrothiophen-2-yl)pyrrolidine |
| Acylation | Acetyl Chloride, SnCl₄, CH₂Cl₂ | 1-(5-(1-Benzylpyrrolidin-2-yl)thiophen-2-yl)ethan-1-one |
Transformations Involving the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the 1-Benzyl-2-(thiophen-2-yl)pyrrolidine molecule is a tertiary amine, making it a nucleophilic and basic center. Its reactivity is primarily centered on reactions that target the lone pair of electrons.
N-Alkylation and N-Acylation Reactions
As the nitrogen atom is already substituted with a benzyl (B1604629) group, further direct N-alkylation or N-acylation is not possible without first modifying the existing structure. A key strategic transformation is the removal of the N-benzyl group (N-debenzylation). This is a common procedure in synthetic chemistry to deprotect a secondary amine. Catalytic hydrogenolysis is a standard method, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction cleaves the benzyl C-N bond to yield 2-(thiophen-2-yl)pyrrolidine (B129391) and toluene.
Once the secondary amine is obtained, it can be readily functionalized through a variety of N-alkylation and N-acylation reactions to introduce new substituents, providing a versatile route to a library of analogues.
N-Alkylation: Reaction with various alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a mild base would yield the corresponding N-alkyl derivatives.
N-Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) would form the corresponding N-acyl amides.
Quaternization Reactions
The tertiary nitrogen of this compound can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of an alkyl halide. For instance, treatment with an excess of methyl iodide would lead to the formation of the corresponding N-benzyl-N-methyl-2-(thiophen-2-yl)pyrrolidinium iodide salt. The formation of these charged derivatives can significantly alter the physical properties of the molecule, such as its solubility.
| Reaction Type | Starting Material | Reagent(s) | Expected Product |
|---|---|---|---|
| N-Debenzylation | This compound | H₂, Pd/C, Ethanol | 2-(Thiophen-2-yl)pyrrolidine |
| Quaternization | This compound | Methyl Iodide (CH₃I) | 1-Benzyl-1-methyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide |
Regioselective Functionalization of the Pyrrolidine Core
Direct and regioselective functionalization of the saturated pyrrolidine ring is a significant synthetic challenge due to the relative inertness of C-H bonds. However, modern synthetic methods offer potential pathways. One plausible strategy involves directed metallation. The C-H bond at the C2 position is activated by its proximity to both the nitrogen atom and the thiophene ring.
While direct deprotonation might be difficult and could compete with deprotonation on the thiophene ring, the use of a directing group could facilitate this transformation. For instance, if the N-benzyl group were replaced with a directing group like a pivaloyl or carbamoyl (B1232498) group, lithiation could be directed to the C5 position of the pyrrolidine ring via the formation of a stable five-membered chelate with the lithium base. Subsequent quenching with an electrophile would introduce a substituent at this position. However, for the parent compound, this compound, achieving high regioselectivity on the pyrrolidine core remains a complex task that would require dedicated methodological development.
Mechanistic Studies of Key Transformation Reactions
While specific mechanistic studies on this compound are not available in the literature, the mechanisms of the proposed key transformations are well-established in organic chemistry.
Mechanism of Electrophilic Aromatic Substitution on the Thiophene Ring: The reaction proceeds via a two-step addition-elimination mechanism.
Formation of the σ-complex (Wheland intermediate): The electrophile (E⁺) attacks the π-system of the thiophene ring, leading to the formation of a resonance-stabilized carbocation known as a σ-complex. Attack at the C5 position results in a cation where the positive charge can be delocalized over the ring and onto the sulfur atom, which provides significant stabilization.
Deprotonation: A base removes the proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the final substituted product.
The higher reactivity of thiophene compared to benzene and the preference for C5 substitution are direct consequences of the ability of the sulfur atom to stabilize the cationic intermediate through its lone pairs.
Mechanism of N-Debenzylation via Hydrogenolysis: This reaction occurs on the surface of the palladium catalyst.
Adsorption: Both the N-benzyl compound and hydrogen gas are adsorbed onto the catalyst surface.
C-N Bond Cleavage: The palladium catalyst facilitates the oxidative addition into the benzylic C-N bond.
Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the cleaved fragments, resulting in the formation of the secondary amine (2-(thiophen-2-yl)pyrrolidine) and toluene. The products then desorb from the catalyst surface.
The efficiency of this reaction can be affected by the presence of the sulfur atom in the thiophene ring, which can act as a catalyst poison. Therefore, careful selection of the catalyst and reaction conditions may be necessary.
Computational and Theoretical Studies of 1 Benzyl 2 Thiophen 2 Yl Pyrrolidine
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
No published DFT studies on 1-Benzyl-2-(thiophen-2-yl)pyrrolidine are currently available. Such studies would typically provide valuable insights into the molecule's fundamental properties.
Optimization of Molecular Conformations and Isomers
Information regarding the optimized geometries, relative stabilities of different conformers, or potential isomers of this compound is not present in the scientific literature.
Analysis of Frontier Molecular Orbitals (FMOs)
The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been reported. This data is crucial for understanding the molecule's reactivity and electronic properties.
Electrostatic Potential Surface (ESP) Mapping
There are no available studies that have mapped the electrostatic potential surface of this compound. An ESP map would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
No research articles detailing the use of molecular mechanics or molecular dynamics simulations to explore the conformational landscape of this compound could be located. These methods are essential for understanding the dynamic behavior and preferred shapes of molecules.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
There is no literature available on the computational prediction of spectroscopic data, such as NMR chemical shifts or IR vibrational frequencies, for this compound. Such predictions are valuable for aiding in the experimental characterization of compounds.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
No computational studies have been published that investigate the reaction mechanisms involving this compound or the structures of its potential transition states. This type of research is fundamental for understanding and predicting chemical reactivity.
Applications of 1 Benzyl 2 Thiophen 2 Yl Pyrrolidine in Asymmetric Catalysis
Design and Synthesis of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine-Derived Chiral Ligands
The design of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. The this compound framework offers a versatile platform for the development of new ligands, leveraging the inherent chirality of the pyrrolidine (B122466) ring and the modifiable nature of the thiophene (B33073) and benzyl (B1604629) groups.
Ligand Scaffolds incorporating Pyrrolidine and Thiophene Moieties
The pyrrolidine ring, a core component of the highly successful organocatalyst proline, provides a rigid and stereochemically defined backbone. nih.govunibo.it The thiophene ring, an aromatic heterocycle, can act as a tunable electronic and steric component within a ligand structure. researchgate.net The combination of these two moieties in this compound offers a foundation for several classes of chiral ligands.
Potential ligand scaffolds derived from this compound could include:
P,N-Ligands: The nitrogen of the pyrrolidine ring can be functionalized with a phosphine-containing group, while the thiophene ring can be further substituted to create a bidentate P,N-ligand. Such ligands have shown great success in a variety of metal-catalyzed reactions.
N,N-Ligands: Modification of the benzyl group and the thiophene ring with additional nitrogen-containing functionalities could lead to the synthesis of chiral N,N-ligands, which are widely used in asymmetric catalysis.
Chiral Amine Catalysts: The pyrrolidine nitrogen itself can act as the catalytic center in organocatalytic reactions, with the benzyl and thiophene groups influencing the steric environment around the active site.
The synthesis of these ligands would likely start from a chiral precursor of 2-(thiophen-2-yl)pyrrolidine (B129391), followed by N-benzylation and subsequent functionalization.
Exploration of Steric and Electronic Modifiers for Ligand Optimization
The optimization of a chiral ligand is a crucial step in developing a highly selective catalyst. The structure of this compound offers several avenues for steric and electronic modification.
Steric Tuning: The bulkiness of the ligand can be adjusted by introducing substituents on the benzyl and thiophene rings. For instance, replacing the benzyl group with a bulkier group like a triphenylmethyl (trityl) group would create a more sterically hindered environment around a coordinated metal center. Similarly, adding bulky substituents to the thiophene ring can influence the approach of substrates.
Electronic Tuning: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic rings. For example, a methoxy (B1213986) group on the benzyl ring would make the pyrrolidine nitrogen more electron-rich, while a nitro group would have the opposite effect. These changes can influence the reactivity of the catalyst. The thiophene ring is also amenable to electronic modification through substitution.
Asymmetric Organocatalysis Utilizing this compound Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. The chiral secondary amine of the pyrrolidine ring in this compound makes it a promising candidate for development into an organocatalyst.
Proline-Mediated Reactions
L-proline is a highly effective organocatalyst for a wide range of asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.gov Its catalytic activity stems from its ability to form nucleophilic enamines with carbonyl compounds. Derivatives of this compound, particularly those where the benzyl group is replaced with a hydrogen to reveal the secondary amine, could function as proline surrogates. The thiophene moiety would be expected to influence the stereochemical outcome of the reaction by creating a specific chiral environment.
Illustrative Data Table: Asymmetric Aldol Reaction
The following table is a hypothetical representation of results for an asymmetric aldol reaction catalyzed by a derivative of this compound, based on typical outcomes for proline-derived catalysts. This data is for illustrative purposes only.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde (B42025) | Acetone | 20 | DMSO | 24 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 18 | 92 | 95 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 20 | NMP | 36 | 78 | 88 |
| 4 | Isobutyraldehyde | Acetone | 30 | CH2Cl2 | 48 | 65 | 75 |
Chiral Amine Catalysis
Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines and iminium ions. researchgate.net A catalyst derived from this compound could be employed in a variety of chiral amine-catalyzed reactions, such as Michael additions and Diels-Alder reactions. The benzyl and thiophene groups would play a crucial role in establishing the steric environment that dictates the facial selectivity of the substrate's approach.
Metal-Catalyzed Asymmetric Transformations with this compound Ligands
The development of chiral ligands for transition metal catalysts is a major focus of research in asymmetric synthesis. Derivatives of this compound could serve as effective ligands for a range of metal-catalyzed reactions. For example, phosphine-functionalized derivatives could be used in palladium-catalyzed asymmetric allylic alkylations or rhodium-catalyzed asymmetric hydrogenations. The thiophene ring, with its sulfur atom, could also potentially coordinate to certain metals, leading to novel catalytic activities.
Illustrative Data Table: Asymmetric Hydrogenation of an Alkene
The following table is a hypothetical representation of results for a rhodium-catalyzed asymmetric hydrogenation using a phosphine (B1218219) ligand derived from this compound. This data is for illustrative purposes only.
| Entry | Substrate | Ligand | Catalyst | H2 Pressure (atm) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl (Z)-α-acetamidocinnamate | L1 | [Rh(COD)2]BF4 | 10 | CH2Cl2 | 12 | >99 | 94 |
| 2 | Methyl (Z)-α-acetamidocinnamate | L2 | [Rh(COD)2]BF4 | 10 | Toluene | 12 | >99 | 89 |
| 3 | Itaconic acid dimethyl ester | L1 | [Rh(COD)2]BF4 | 20 | MeOH | 24 | 98 | 91 |
| 4 | α-Acetamidostyrene | L1 | [Rh(COD)2]BF4 | 50 | THF | 36 | 95 | 85 |
*L1 and L2 represent hypothetical phosphine ligands derived from this compound with different electronic or steric modifications.
Chiral Palladium-Catalyzed Cross-Coupling Reactions
Chiral pyrrolidine derivatives have been instrumental in the development of asymmetric palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-heteroatom bonds. N-Aryl-2-benzylpyrrolidines, for instance, are synthesized through palladium-catalyzed tandem N-arylation/carboamination reactions, showcasing the pyrrolidine scaffold's compatibility with and role in palladium catalysis. nih.gov While the primary role of the pyrrolidine in this specific reaction is as a product, the stereoselective synthesis of such molecules underscores the importance of controlling chirality around the pyrrolidine ring in palladium-mediated transformations. nih.gov
In a broader context, chiral ligands containing a pyrrolidine moiety are employed to create a chiral environment around the palladium center, thereby influencing the stereochemical outcome of the reaction. For instance, phosphine ligands incorporating a pyrrolidine structure have demonstrated success in various asymmetric cross-coupling reactions. A notable example is the use of TADDOL-derived phosphoramidite (B1245037) ligands, which can contain a pyrrolidine unit, in the dynamic kinetic asymmetric Pd-catalyzed cross-coupling of heterobiaryl bromides with N-tosylhydrazones. acs.orgnih.gov These reactions can achieve high yields and enantioselectivities, often exceeding 95% ee. acs.orgnih.gov
The general success of these related ligands suggests that this compound, with its combination of a chiral pyrrolidine, a coordinating thiophene ring, and a sterically demanding benzyl group, could be a promising candidate as a ligand in asymmetric palladium-catalyzed cross-coupling reactions. The thiophene moiety, in particular, could offer unique electronic properties and potential for secondary coordination to the metal center.
Table 1: Representative Palladium-Catalyzed Asymmetric Cross-Coupling Reactions with Pyrrolidine-Containing Ligands
| Entry | Reactant 1 | Reactant 2 | Chiral Ligand Type | Product | Yield (%) | ee (%) |
| 1 | Heterobiaryl Bromide | Ketone N-Tosylhydrazone | TADDOL-derived phosphoramidite (with pyrrolidine) | Heterobiaryl Styrene | Good | up to 96 |
| 2 | γ-Amino Alkene | Aryl Bromide | Phosphine Ligand | N-Aryl-2-benzylpyrrolidine | Moderate to Good | Good to Excellent Diastereoselectivity |
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and the development of effective chiral catalysts is paramount. Chiral ligands based on the pyrrolidine framework have been successfully applied in the asymmetric hydrogenation of various prochiral substrates, including ketones, olefins, and N-heteroaromatic compounds.
Furthermore, the hydrogenation of N-benzyl nicotinamide (B372718) (BNA+), a structural mimic of the coenzyme NAD+, has been achieved using a Pt/SiO2 catalyst, demonstrating the feasibility of hydrogenating complex N-benzyl substituted heterocycles. rsc.org Although this particular study did not focus on enantioselectivity, it opens avenues for developing chiral catalyst systems for similar substrates. The weaker adsorption of BNA+ on the catalyst surface compared to NAD+ led to an enhanced production rate, suggesting that the N-benzyl group can favorably influence reaction kinetics. rsc.org
Table 2: Asymmetric Hydrogenation of N-Heteroaromatic Compounds with Related Systems
| Entry | Substrate | Catalyst System | Product | Conversion (%) | ee (%) |
| 1 | N-Alkyl-2-arylpyridinium Salt | Iridium-phosphole | Chiral Piperidine | Excellent | Excellent |
| 2 | o-Substituted Pyridine | Ir-P,N catalyst | Chiral Piperidine | >99 | up to 98 |
Enantioselective C-H Functionalization
Enantioselective C-H functionalization is a rapidly evolving field that offers a highly atom-economical approach to the synthesis of complex chiral molecules. Chiral ligands are crucial for controlling the position and stereochemistry of the C-H bond activation. While there is no specific literature on the use of this compound in this context, related chiral ligands have shown significant promise.
Modular chiral N-heterocyclic carbene (NHC) ligands have been successfully applied in the nickel-catalyzed enantioselective C-H functionalization of various heterocycles, including pyridones and indoles. nih.gov These reactions lead to the formation of valuable fused bicyclic and annulated azole compounds with high enantioselectivity. nih.gov The development of diverse chiral ligands is a key focus in advancing transition-metal-catalyzed enantioselective C-H functionalization. mdpi.comnih.gov
The structural motifs present in this compound—a chiral secondary amine and a heteroaromatic ring—are features often found in directing groups and ligands for C-H activation. The pyrrolidine nitrogen, after deprotonation, could act as an internal directing group, while the thiophene ring could influence the electronic environment of a coordinated metal center. This dual functionality suggests that derivatives of this compound could be designed as effective ligands or chiral directing groups for enantioselective C-H functionalization reactions.
Table 3: Examples of Enantioselective C-H Functionalization Using Chiral Ligands
| Entry | Substrate | Catalyst System | Chiral Ligand Type | Product | Yield | ee (%) |
| 1 | Pyridone | Nickel | Chiral NHC | Fused Bicyclic Compound | High | High |
| 2 | Indole | Nickel | Chiral NHC | Tetrahydropyridoindole | High | High |
Catalyst Recycling and Immobilization Strategies
The practical application of expensive chiral catalysts in large-scale synthesis often hinges on the ability to recover and reuse the catalyst. Immobilization of the chiral catalyst onto a solid support is a common strategy to facilitate separation and recycling. Chiral pyrrolidine-based catalysts are amenable to various immobilization techniques.
Strategies for the immobilization of chiral catalysts often involve anchoring the ligand to a polymer support. For instance, chiral ferrocene (B1249389) phosphine catalysts have been successfully immobilized using a solvent knitting method, demonstrating good performance and recyclability in asymmetric hydrogenation reactions. icm.edu.pl This approach avoids the need for complex pre-modification of the ligand. icm.edu.pl
Metal-free hyper-cross-linked polymers derived from benzyl methyl ethers have also been developed, allowing for the simple recovery and recycling of the polymerization catalyst. researchgate.net This highlights the potential for creating recyclable catalytic systems based on the N-benzyl moiety. Furthermore, magnetic recycling of catalysts immobilized on thiol-functionalized polymer supports has been demonstrated for palladium catalysts in Heck and hydrogenation reactions, showing high stability over multiple catalytic runs. icm.edu.pl
Given these precedents, this compound could potentially be functionalized, for example, on the benzyl or thiophene ring, to allow for its covalent attachment to a polymer or silica (B1680970) support. The development of such immobilized catalysts would be a crucial step towards the sustainable application of this chiral ligand in industrial processes.
Exploration of 1 Benzyl 2 Thiophen 2 Yl Pyrrolidine in Materials Science Research
Utilization as a Monomer in Polymer Synthesis
The bifunctional nature of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine, possessing both a polymerizable thiophene (B33073) group and a chiral pyrrolidine (B122466) framework, positions it as a valuable monomer for the synthesis of specialized polymers. Research in this area focuses on leveraging these distinct molecular components to create polymers with unique electrical and optical properties.
The thiophene unit in this compound serves as a readily polymerizable group through electrochemical or chemical oxidative methods, allowing for its incorporation into polythiophene-based conductive polymer backbones. The presence of the bulky, non-conductive 1-benzylpyrrolidine (B1219470) substituent can influence the final properties of the polymer, such as its solubility, processability, and solid-state packing, which in turn affect its electrical conductivity.
While direct studies on the electropolymerization of this compound are limited, research on structurally similar monomers provides valuable insights. For instance, the electrochemical polymerization of 1-benzyl-2,5-di(thiophene-2-yl)-1H-pyrrole, a compound with a similar N-benzyl group and two thiophene units, has been successfully demonstrated. kayseri.edu.tr The resulting polymer exhibited stable electrochromic behavior, switching between a light gray reduced state and a dark gray oxidized state, with an electronic bandgap of 1.9 eV. kayseri.edu.tr This suggests that a polymer derived from this compound could also possess interesting electroactive properties.
The electrical conductivity of such polymers is expected to be influenced by the steric hindrance of the benzyl-pyrrolidine side group, which may affect the planarity and conjugation length of the polythiophene backbone. The table below provides a comparative overview of the conductivity of polythiophene and the expected range for a polymer based on this compound, drawing parallels with other substituted polythiophenes.
| Polymer | Polymerization Method | Conductivity (S/cm) | Bandgap (eV) |
| Polythiophene (undoped) | Electrochemical | 10⁻¹⁰ - 10⁻⁸ | ~2.0 |
| Poly(1-benzyl-2,5-di(thiophene-2-yl)-1H-pyrrole) | Electrochemical | Not Reported | 1.9 |
| Hypothetical Poly(this compound) | Electrochemical | 10⁻⁶ - 10⁻⁴ (doped) | 2.0 - 2.2 |
This table presents hypothetical data for Poly(this compound) based on typical values for substituted polythiophenes.
The presence of a stereogenic center in the pyrrolidine ring of this compound makes it an attractive monomer for the synthesis of chiral polymers. When this chiral monomer is polymerized, the chirality can be transferred to the macromolecular structure, leading to the formation of polymers with a helical conformation. These chiral polymers are of great interest due to their unique chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), which are valuable for applications in chiral sensing, asymmetric catalysis, and optoelectronic devices.
The synthesis of chiral polythiophenes has been extensively explored using various chiral substituents attached to the thiophene ring. nih.govrsc.orgresearchgate.net These studies have shown that the nature of the chiral side chain significantly influences the helical structure and the resulting chiroptical response of the polymer. tue.nl For a polymer derived from this compound, the rigid pyrrolidine ring and the bulky benzyl (B1604629) group are expected to induce a strong helical ordering in the polythiophene backbone.
The chiroptical properties of such a polymer would be a key area of investigation. The table below outlines the expected chiroptical characteristics for a polymer of this compound, based on data from other chiral polythiophenes.
| Polymer | Solvent | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Wavelength (nm) |
| Poly(3-((S)-2-methylbutyl)thiophene) | Chloroform | +1.5 x 10⁵ | 450 |
| Hypothetical Poly((S)-1-Benzyl-2-(thiophen-2-yl)pyrrolidine) | Chloroform | Expected to be significant | 400 - 500 |
This table presents hypothetical data for Poly((S)-1-Benzyl-2-(thiophen-2-yl)pyrrolidine) to illustrate the expected chiroptical activity.
Supramolecular Chemistry Involving this compound
The distinct chemical functionalities within this compound also lend themselves to exploration in supramolecular chemistry, where non-covalent interactions are used to build complex, ordered structures.
Chiral molecules, such as this compound, can undergo spontaneous self-assembly into well-defined supramolecular structures, such as fibers, ribbons, and helices. nih.gov This process is driven by a combination of non-covalent interactions, including π-π stacking of the thiophene and benzyl rings, hydrogen bonding, and van der Waals forces. The chirality of the molecule can direct the formation of hierarchical structures with a specific handedness.
Research on the self-assembly of similar chiral thiophene and pyrrolidine-containing molecules has demonstrated the formation of intricate supramolecular architectures. researchgate.net These organized assemblies can exhibit collective properties that are distinct from the individual molecules, such as enhanced chiroptical activity and the ability to act as templates for the growth of other materials. The self-assembly of this compound in various solvents would be a key step in understanding its potential for creating new supramolecular materials.
The pyrrolidine and aromatic components of this compound can also participate in host-guest interactions. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking with suitable guest molecules. This opens up possibilities for its use in molecular recognition, sensing, and the construction of more complex supramolecular systems. While specific host-guest studies involving this compound are not widely reported, the principles of supramolecular chemistry suggest its potential in forming complexes with a variety of guest molecules.
Application as a Chiral Building Block for Advanced Functional Materials
Beyond its use in polymers, this compound can serve as a versatile chiral building block for the synthesis of a wide range of advanced functional materials. ossila.com Its inherent chirality and multiple functional groups allow for its incorporation into more complex molecular architectures.
Chiral pyrrolidine derivatives are valuable intermediates in the synthesis of pharmaceuticals and natural products, and this utility extends to materials science. nih.govnih.gov For example, this compound could be used as a chiral ligand for the preparation of metal-organic frameworks (MOFs) or as a component in the synthesis of chiral liquid crystals. The combination of the robust chiral scaffold of the pyrrolidine with the electronically active thiophene makes it a promising candidate for materials with tailored optical, electronic, and catalytic properties. The development of synthetic routes to incorporate this building block into larger, functional systems is an active area of research with the potential to yield novel materials for a variety of applications.
Future Research Directions and Concluding Perspectives on 1 Benzyl 2 Thiophen 2 Yl Pyrrolidine
Integration of 1-Benzyl-2-(thiophen-2-yl)pyrrolidine into Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, highly atom-economical step. nih.gov The integration of the this compound scaffold into MCRs is a promising avenue for the rapid generation of diverse chemical libraries for drug discovery and other applications.
Future research could focus on utilizing precursors of this compound in renowned isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org For instance, a Joullié–Ugi three-component reaction could theoretically be employed using a suitable pyrroline, a carboxylic acid, and an isocyanide to generate complex peptidomimetics incorporating the 2-thiophen-2-yl-pyrrolidine core. beilstein-journals.org
A particularly relevant strategy is the Ugi-Zhu reaction, which has been successfully used to synthesize complex polyheterocyclic systems containing thiophene (B33073) moieties. mdpi.com A future research goal could be to design an MCR strategy where 2-thiophenecarboxaldehyde, benzylamine (B48309), an isocyanide, and a suitable fourth component are combined to directly assemble a library of compounds structurally related to this compound. A hypothetical Ugi four-component reaction (U-4CR) could be designed to produce derivatives with significant molecular complexity, as illustrated in the table below.
Table 1: Hypothetical Ugi Four-Component Reaction (U-4CR) for Library Synthesis
| Component | Example Reactant | Role in Reaction |
| Amine | Benzylamine | Forms the imine intermediate and N-benzyl group |
| Carbonyl | 2-Thiophenecarboxaldehyde | Provides the thiophene moiety and forms the imine |
| Carboxylic Acid | Acetic Acid | Protonates the imine and incorporates the acyl group |
| Isocyanide | tert-Butyl isocyanide | Attacks the iminium ion, providing scaffold diversity |
This interactive table outlines the components for a potential Ugi reaction to generate a library of complex amides based on the core structure.
By exploring these MCR pathways, chemists can rapidly generate novel derivatives of this compound, providing a rich source of compounds for biological screening and materials science exploration.
Exploration of Novel Synthetic Pathways and Biosynthetic Mimicry
While classical methods for pyrrolidine (B122466) synthesis exist, future work should explore more modern and efficient catalytic pathways. A promising direction is the application of copper-catalyzed intermolecular carboamination of vinylarenes using N-carbamoyl-β-aminoethyltrifluoroborates, a method proven effective for accessing 2-arylpyrrolidines under mild conditions. nih.gov Adapting this methodology to use 2-vinylthiophene (B167685) as the starting material could provide a novel and direct route to the 2-(thiophen-2-yl)pyrrolidine (B129391) core. Other advanced strategies, such as the [3+2] cycloaddition of azomethine ylides with thiophene-containing dipolarophiles, also warrant investigation for constructing the core ring system. mdpi.com
In the realm of green chemistry, biosynthetic mimicry offers an elegant approach. The biosynthesis of many pyrrolidine and pyrrolizidine (B1209537) alkaloids originates from amino acids like ornithine or arginine, proceeding through intermediates such as putrescine. nih.govresearchgate.net A highly relevant parallel is the biosynthesis of the benzylpyrrolidine core of the antibiotic anisomycin. nih.gov In this pathway, a unique ThDP-dependent transketolase enzyme (AniP/siAniP) catalyzes the crucial condensation between an aromatic keto acid (4-hydroxyphenylpyruvic acid) and glyceraldehyde to initiate the formation of the pyrrolidine ring. nih.gov
Future research could aim to mimic this process by:
Chemoenzymatic Synthesis: Identifying or engineering an enzyme capable of catalyzing the condensation of a thiophene-containing keto acid with a suitable amino-aldehyde precursor.
Biomimetic Chemical Synthesis: Designing a chemical synthesis that mimics the key bond-forming steps of the natural pathway, such as a Mannich-type reaction between thiophene-derived building blocks under mild, aqueous conditions.
Exploring these pathways could lead to more sustainable and stereoselective syntheses of this compound and its analogues.
Advanced Materials Applications and Performance Optimization
The unique combination of a chiral, aliphatic pyrrolidine ring and an electron-rich, aromatic thiophene ring makes this compound an intriguing candidate for applications in advanced materials, an area that remains completely unexplored for this compound. The thiophene moiety is a cornerstone of organic electronics, widely used in the synthesis of conductive polymers and organic semiconductors. mdpi.com The pyrrolidine unit, on the other hand, can impart chirality and serve as a versatile ligand. nih.gov
Future research should investigate the potential of this compound as a building block for:
Chiral Polymers: Polymerization of functionalized derivatives could lead to novel chiral materials with potential applications in enantioselective separations or as chiral electrodes.
Organic Semiconductors: Incorporation of the scaffold into larger conjugated systems could modulate the electronic properties, solubility, and solid-state packing of materials for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen of the pyrrolidine and the sulfur of the thiophene could act as coordination sites for metal ions, leading to the formation of novel MOFs with catalytic or gas-sorption properties.
Photocatalysts: Pyrrolidine units have been successfully incorporated into iridium-based photosensitizers. acs.org Functionalizing the this compound scaffold could lead to new photoredox catalysts with unique steric and electronic properties.
Performance optimization in these areas would involve tuning the electronic character by substituting the benzyl (B1604629) and thiophene rings and modifying the pyrrolidine core to enhance desired properties like charge mobility, luminescence, or catalytic activity.
Emerging Methodologies in Chiral Synthesis and Catalysis
The pyrrolidine ring is a privileged motif in organocatalysis, with derivatives like proline and diarylprolinol ethers being exceptionally effective in a wide range of asymmetric transformations. nih.govmdpi.com The development of an enantioselective synthesis for this compound would pave the way for its investigation as a novel organocatalyst.
Future research should pursue two main goals:
Asymmetric Synthesis: Developing a robust method for the enantioselective synthesis of both (R)- and (S)-1-benzyl-2-(thiophen-2-yl)pyrrolidine. This could involve asymmetric allylic alkylation followed by ring contraction, asymmetric [3+2] cycloadditions, or the resolution of racemic mixtures. mdpi.comnih.gov
Application in Organocatalysis: Once available in enantiopure form, the compound should be evaluated as an organocatalyst. Its unique structure, featuring a bulky and electron-rich 2-substituent, could offer distinct advantages in stereocontrol compared to existing catalysts. It could be particularly effective in aminocatalysis, activating substrates through the formation of enamine or iminium ion intermediates. beilstein-journals.org
The performance of chiral this compound could be benchmarked against established catalysts in key asymmetric reactions, as shown in the comparative table below.
Table 2: Performance of Selected Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition
| Organocatalyst | Model Reaction | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| Diarylprolinol Silyl Ether | Propanal + nitrostyrene | 95:5 | 99% (syn) | beilstein-journals.org |
| 2-(CF3)-substituted Pyrrolidine | Pentanal + nitrostyrene | 94:6 | 99% (syn) | General |
| This compound | Propanal + nitrostyrene | To be determined | To be determined | Future Work |
This interactive table compares the effectiveness of known pyrrolidine organocatalysts, highlighting the research gap for this compound.
Success in this area would not only provide a new tool for synthetic chemists but also significantly elevate the importance of the this compound scaffold.
Q & A
Q. What synthetic methodologies are reported for 1-Benzyl-2-(thiophen-2-yl)pyrrolidine?
A common approach involves the reaction of benzylamine with thiophene derivatives under controlled conditions. For example, General Procedure J (from a 2010 dissertation) uses 2-(2-cyclopropylethynyl)thiophene and benzylamine, with slow amine addition over 4 hours, followed by purification via flash chromatography (PE/EtOAc gradients) to achieve a 57% yield . Organometallic reagents, such as phenyllithium (as in analogous syntheses), may also be employed to construct the pyrrolidine-thiophene backbone .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Used to confirm substituent positions on the pyrrolidine ring and thiophene moiety, as demonstrated for structurally similar 1-benzyl-2-(3-butenyl)pyrrolidine derivatives .
- LC-MS/HRMS : Employed to verify molecular weight and purity, with protocols described for related pyrrolidine-based compounds (e.g., LC-HRMS accuracy within 1 m/z unit) .
Q. How can density functional theory (DFT) predict electronic properties?
DFT with gradient-corrected exchange-correlation functionals (e.g., Becke’s hybrid methods) provides reliable predictions for thermochemical properties, ionization potentials, and bond dissociation energies. For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in atomization energies for heterocyclic systems, making it suitable for modeling thiophene-pyrrolidine interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield improvements may involve:
- Slow reagent addition : Extending the amine addition time (e.g., 4 hours in General Procedure J) reduces side reactions .
- Solvent and temperature optimization : Analogous syntheses of pyrrolidine derivatives use polar aprotic solvents (e.g., DMF) at elevated temperatures (150°C) to enhance reactivity .
- Chromatographic gradients : Adjusting PE/EtOAc ratios during flash chromatography improves separation efficiency .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Crystal packing ambiguities : Mercury CSD 2.0 enables packing similarity calculations and void visualization to identify non-covalent interactions (e.g., π-stacking in thiophene-containing systems) .
- Twinned data : SHELXL’s robust refinement algorithms, including HKLF5 mode, are recommended for handling twinned or high-resolution datasets .
Q. How can contradictions in spectral or computational data be addressed?
- Cross-validation : Compare experimental NMR/LC-MS data with DFT-predicted spectra (e.g., using Gaussian or ORCA software) .
- Hirshfeld surface analysis : Resolve ambiguities in crystallographic intermolecular interactions by quantifying contact contributions (e.g., S···H or C–H···π interactions in thiophene systems) .
Q. What advanced computational tools model intermolecular interactions in crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
